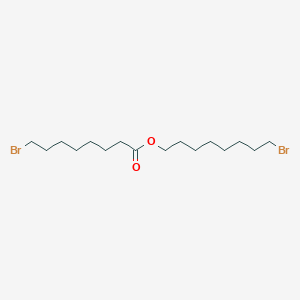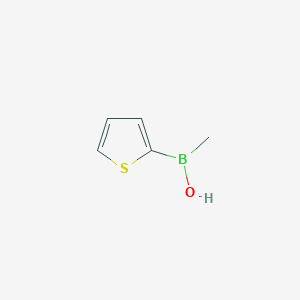
Methyl(thiophen-2-yl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(thiophen-2-yl)borinic acid is an organoboron compound that features a boron atom bonded to a methyl group and a thiophen-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(thiophen-2-yl)borinic acid typically involves the reaction of thiophene derivatives with boron reagents. One common method is the hydroboration of thiophene with borane reagents, followed by oxidation to yield the borinic acid . Another approach involves the direct borylation of thiophene using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(thiophen-2-yl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The thiophen-2-yl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Boronic acids and boronates.
Reduction: Boranes.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl(thiophen-2-yl)borinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the methyl group.
Phenylboronic acid: Contains a phenyl group instead of a thiophen-2-yl group.
Methylboronic acid: Contains a methyl group but lacks the thiophen-2-yl group.
Uniqueness
Methyl(thiophen-2-yl)borinic acid is unique due to the presence of both a methyl group and a thiophen-2-yl group, which provides distinct reactivity and selectivity in chemical reactions . This combination makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Propiedades
Número CAS |
718642-31-0 |
|---|---|
Fórmula molecular |
C5H7BOS |
Peso molecular |
125.99 g/mol |
Nombre IUPAC |
methyl(thiophen-2-yl)borinic acid |
InChI |
InChI=1S/C5H7BOS/c1-6(7)5-3-2-4-8-5/h2-4,7H,1H3 |
Clave InChI |
KSZMWFBEOLJLBB-UHFFFAOYSA-N |
SMILES canónico |
B(C)(C1=CC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
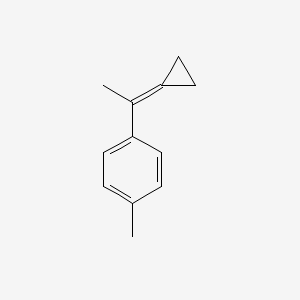
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
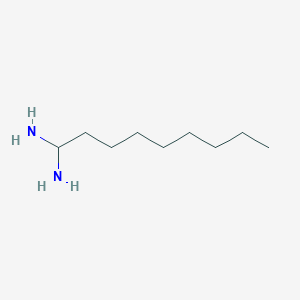
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)
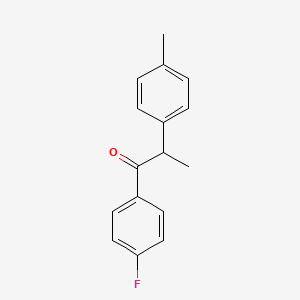
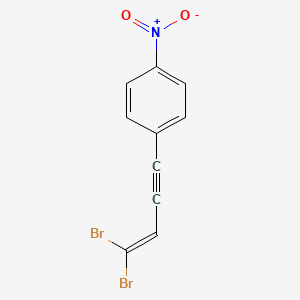

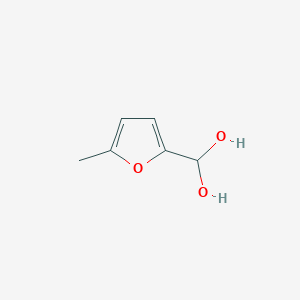
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
